Product packaging for 2-Pentanol(Cat. No.:CAS No. 6032-29-7)

2-Pentanol

Cat. No.: B3026449
CAS No.: 6032-29-7
M. Wt: 88.15 g/mol
InChI Key: JYVLIDXNZAXMDK-UHFFFAOYSA-N
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Description

Overview of 2-Pentanol in Academic Contexts

In academic research, this compound serves as a subject of study across various chemical disciplines due to its properties as a solvent, its role as an intermediate in synthesis, and its presence as a naturally occurring compound in some biological systems. Its chiral nature makes the study of its stereoisomers and their respective properties and reactions particularly relevant in stereochemistry and asymmetric synthesis research. wikipedia.orgontosight.ai Academic investigations explore its physical and chemical properties, synthesis methods, and potential applications. ontosight.ai Studies also delve into its behavior in mixtures, such as its thermophysical properties when mixed with other compounds. researchgate.net Furthermore, this compound is used as a model compound in theoretical studies examining reaction mechanisms and energy barriers. researchgate.net

Historical Perspectives in this compound Research

Historically, this compound has been recognized as a component of mixtures of amyl alcohols, which have seen industrial use. wikipedia.org Early research likely focused on its isolation, characterization, and general reactivity as a secondary alcohol. Studies dating back to the mid-20th century have explored the stereochemistry of related compounds and the resolution of chiral alcohols, providing foundational knowledge relevant to this compound. acs.org Its presence as a minor fermentation product has also been noted in historical contexts, although targeted microbial production is a more recent development. nih.gov

Current Research Frontiers and Emerging Trends in this compound Chemistry

Current research on this compound is exploring several frontiers. One significant area is its use in advanced synthetic methodologies, including its application as a hydrogen donor in catalytic transfer hydrogenation and as a reagent or solvent in the synthesis of complex organic molecules. sigmaaldrich.comsigmaaldrich.comchemicalbook.com The development of efficient and selective synthesis routes for its individual enantiomers, particularly through biocatalysis and integrated processes like reactive distillation, represents an active area of investigation. ontosight.airesearchgate.netacs.orgacs.org

Furthermore, research is being conducted on its potential as a renewable fuel precursor or additive, examining its combustion characteristics and exploring biomass-derived synthesis routes from compounds like furfural (B47365). researchgate.netrsc.org Its role as a volatile organic compound contributing to the aroma of food and beverages, and the study of the distinct sensory properties of its enantiomers, is another current research focus, with potential applications in food science and quality control. chemicalbook.commdpi.comresearchgate.net Theoretical studies continue to investigate its reaction pathways and stability under various conditions. researchgate.nettaylorandfrancis.com

Key Physical and Chemical Properties of (S)-(+)-2-Pentanol ontosight.ai

PropertyValue
Molecular FormulaC₅H₁₂O
Molecular Weight88.15 g/mol
Boiling Point119-120 °C
Melting Point-50 to -49 °C
Density0.824 g/cm³
Optical Rotation+13.3° (neat, 20 °C)

Enantiomeric Distribution of this compound in Different Baijiu Types mdpi.comresearchgate.net

Baijiu TypeAverage R:S RatioDominant Enantiomer
Soy Sauce Aroma-type72:28(R)-2-Pentanol
Strong Aroma-type64:36(R)-2-Pentanol
Light Aroma-type94:6(R)-2-Pentanol
Rice Aroma-typeOnly (R) detected(R)-2-Pentanol

Olfactory Thresholds of this compound Enantiomers mdpi.comresearchgate.net

EnantiomerMediumOlfactory Threshold (mg/L)Odor Characteristics
(R)-2-PentanolPure water12.62Paint, rubber, grease
(R)-2-Pentanol46% ethanol (B145695)163.30Paint, rubber, grease
(S)-2-PentanolPure water3.03Mint, plastic, pungent
(S)-2-Pentanol46% ethanol78.58Mint, plastic, pungent

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O<br>CH3CH2CHOHCH2CH3<br>C5H12O<br>CH3(CH2)2CHOHCH3<br>C5H12O B3026449 2-Pentanol CAS No. 6032-29-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentan-2-ol
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InChI

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3
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InChI Key

JYVLIDXNZAXMDK-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)O
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Molecular Formula

C5H12O, Array
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Record name SEC-AMYL ALCOHOL
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DSSTOX Substance ID

DTXSID3052721
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Molecular Weight

88.15 g/mol
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Physical Description

Sec-amyl alcohol appears as a clear colorless liquid with a strong odor. Moderately toxic by ingestion and vapors may irritate skin and eyes. Vapors are heavier than air., Colorless liquid (racemic form); [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a winey, ethereal odour
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Boiling Point

234 °F at 760 mmHg (NIOSH, 2023), 119 °C
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Flash Point

95 °F (NIOSH, 2023), 33 °C
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Solubility

44.6 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 16.6 (good), very soluble in water; soluble in alcohol and ether
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Density

0.82 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.8, 0.802-0.808
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Vapor Density

Relative vapor density (air = 1): 3.0
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Vapor Pressure

1 mmHg (NIOSH, 2023), 6.11 [mmHg], Vapor pressure, kPa at 20 °C: 0.55
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CAS No.

584-02-1; 6032-29-7; 26635-63-2, 6032-29-7, 26184-62-3, 26635-63-2, 31087-44-2, 50858-14-5, 51000-78-3
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Melting Point

-73 °C, -50 °C
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Advanced Synthetic Methodologies for 2 Pentanol and Its Stereoisomers

Stereoselective and Enantioselective Synthesis of (R)- and (S)-2-Pentanol

Stereoselective synthesis aims to produce a non-statistical ratio of stereoisomers, favoring the formation of one over others. Enantioselective synthesis is a type of stereoselective synthesis that specifically targets the preferential formation of one enantiomer in a reaction that could yield both. askfilo.comegrassbcollege.ac.in For 2-pentanol, this involves transforming a prochiral precursor, such as 2-pentanone, into a chiral alcohol with a high enantiomeric excess (ee).

Corey–Itsuno (CBS) Reduction of 2-Pentanone for (R)-(-)-2-Pentanol Synthesis

The Corey–Itsuno reduction, also widely known as the Corey–Bakshi–Shibata (CBS) reduction, is a prominent method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. wikipedia.orgnrochemistry.comchem-station.comyoutube.comsynarchive.com This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from proline, and a borane (B79455) reducing agent to achieve high enantioselectivity. chem-station.comyoutube.comorganic-chemistry.org The reduction of 2-pentanone using the appropriate CBS catalyst enantiomer can yield (R)-(-)-2-pentanol. youtube.com

The CBS reduction is effective for a variety of ketones, including aliphatic and aryl-aliphatic substrates, often providing the corresponding alcohols in high yields and with excellent enantiomeric excesses. wikipedia.orgchem-station.com

The CBS reduction mechanism involves a catalytic cycle where the chiral oxazaborolidine catalyst plays a dual role: activating both the borane reducing agent and the ketone substrate. nrochemistry.comchem-station.comunipi.it The first step involves the coordination of the borane (BH₃) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. wikipedia.orgnrochemistry.comyoutube.com This coordination activates the borane, enhancing its hydride-donating ability and increasing the Lewis acidity of the endocyclic boron atom of the catalyst. wikipedia.orgnrochemistry.comyoutube.com Experimental evidence, including X-ray crystal structures and ¹¹B NMR spectroscopy, supports the formation of this catalyst-borane complex. wikipedia.orgunipi.it

Following the activation of the borane, the endocyclic boron atom of the CBS catalyst coordinates to the carbonyl oxygen of the prochiral ketone (e.g., 2-pentanone). wikipedia.orgnrochemistry.comyoutube.com This binding is crucial for stereocontrol and typically occurs at the sterically less hindered lone pair of the carbonyl oxygen, minimizing unfavorable steric interactions between the ketone's substituents and the catalyst. wikipedia.orgnrochemistry.com

The hydride transfer then proceeds through a highly organized, six-membered cyclic transition state. wikipedia.orgnrochemistry.comyoutube.com The activated hydride from the coordinated borane is delivered intramolecularly to the re or si face of the ketone carbonyl, depending on the chirality of the CBS catalyst, leading to the preferential formation of one enantiomer of the alcohol. youtube.comyoutube.com The driving force for this face-selective transfer is the simultaneous activation of the borane by the nitrogen and the ketone by the boron within the pre-organized transition state. wikipedia.orgnrochemistry.com

The stereochemical outcome is influenced by the relative sizes of the substituents on the ketone carbonyl. The larger substituent typically occupies a pseudo-equatorial position in the transition state to minimize steric strain, while the smaller substituent occupies a pseudo-axial position. youtube.comyoutube.com After hydride transfer, an alkoxyborane intermediate is formed, which upon acidic workup, yields the chiral secondary alcohol and regenerates the CBS catalyst. wikipedia.orgnrochemistry.com

Achieving high enantiomeric excess (ee) and yield in the CBS reduction of 2-pentanone requires careful optimization of reaction parameters. Key factors influencing the stereoselectivity and efficiency include:

Catalyst Structure: Variations in the substituents on the chiral oxazaborolidine catalyst can significantly impact enantioselectivity. wikipedia.orgchem-station.comorganic-chemistry.org

Borane Source: Different borane reducing agents (e.g., BH₃•THF, BH₃•SMe₂, catecholborane) can affect the reaction rate and selectivity. nrochemistry.com

Temperature: Reaction temperature plays a critical role in stereoselectivity; lower temperatures generally lead to higher enantiomeric excesses, although an optimal temperature range exists for each catalyst-substrate combination. wikipedia.orgethz.ch

Solvent: The choice of solvent is important, and anhydrous conditions are crucial as the presence of water can negatively impact enantioselectivity. wikipedia.orgnrochemistry.comyoutube.com

Optimization studies typically involve screening different combinations of these parameters to maximize the desired enantiomer's yield and purity. ethz.ch

Enzymatic Acylation for (S)-2-Pentanol via Lipase-Mediated Kinetic Resolution

Enzymatic kinetic resolution is a powerful method for obtaining enantiomerically enriched compounds. This approach utilizes enzymes, such as lipases, to selectively catalyze the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted or reacting at a significantly slower rate. dss.go.th For the synthesis of (S)-2-pentanol, lipase-catalyzed acylation of racemic this compound can be employed.

In this process, a lipase (B570770) selectively catalyzes the acylation of either the (R) or (S) enantiomer of this compound with an acyl donor (e.g., vinyl acetate (B1210297) or ethyl butyrate). dss.go.thacs.orgnih.gov If the lipase is selective for the (R)-enantiomer, it will be converted to the corresponding ester, leaving the (S)-2-pentanol unreacted in the mixture. The desired (S)-2-pentanol can then be separated from the ester of the (R)-enantiomer.

Studies have demonstrated the effectiveness of lipases, particularly Lipase B from Candida antarctica (CALB), for the kinetic resolution of racemic this compound. dss.go.thacs.orgnih.govresearchgate.net High enantioselectivities (ee values >99%) for the remaining this compound have been reported at specific conversion rates. dss.go.thacs.orgacs.org

Interactive Data Table: Enzymatic Kinetic Resolution of rac-2-Pentanol

Lipase SourceAcyl DonorReaction MediumConversion (%)ee of this compound (%)Reference
Candida antarctica BEthyl butyrateReactive distillation (silica coating)69 ± 3>99 acs.orgacs.org
Candida antarctica BVinyl acetateHexaneNot specified98.8–99.3 dss.go.th
Candida antarctica BVinyl propionate[Bmim][NTf₂] (ionic liquid) with 2% waterNot specified>99.99 nih.gov

Optimization of enzymatic resolution typically involves selecting the appropriate lipase, acyl donor, solvent or reaction medium, temperature, and reaction time to achieve high enantioselectivity and yield of the desired enantiomer. dss.go.thnih.govresearchgate.net Immobilization of the lipase can also enhance its stability and reusability in the process. acs.orgresearchgate.net

Asymmetric Cyclopropanation Approaches

While not a direct method for synthesizing this compound itself, asymmetric cyclopropanation is a stereoselective reaction that can be utilized in synthetic routes to chiral molecules, including those that might subsequently be transformed into chiral alcohols like this compound or related structures. Asymmetric cyclopropanation involves the formation of a chiral cyclopropane (B1198618) ring with high enantioselectivity. rsc.orgchem-station.comdicp.ac.cnnih.gov

This methodology typically involves the reaction of a diazo compound with an alkene in the presence of a chiral catalyst, often a transition metal complex or an organocatalyst. rsc.orgdicp.ac.cn The stereochemistry of the resulting cyclopropane is controlled by the chiral environment created by the catalyst. chem-station.comdicp.ac.cn

Although direct examples of synthesizing this compound via asymmetric cyclopropanation were not found in the search results, this approach is relevant to the broader field of asymmetric synthesis and the creation of chiral building blocks. For instance, asymmetric cyclopropanation has been used in the synthesis of chiral amino alcohols or other intermediates that could potentially be elaborated into target molecules like chiral pentanols. acs.orgjst.go.jpbeilstein-journals.org The high enantioselectivity achievable with asymmetric cyclopropanation makes it a valuable tool in the synthesis of complex chiral molecules. rsc.orgdicp.ac.cn

Stereospecific Hydrogenation over Noble Metal Catalysts

Stereospecific hydrogenation over noble metal catalysts is a significant approach for the synthesis of chiral alcohols from prochiral ketones, such as the hydrogenation of 2-pentanone to this compound. Noble metals like platinum (Pt), palladium (Pd), rhodium (Rh), ruthenium (Ru), and iridium (Ir) are commonly employed in hydrogenation reactions researchgate.netwikipedia.orgajchem-b.comfrontiersin.org. To achieve stereospecificity, these metal catalysts are often modified with chiral ligands or adsorbed chiral organic compounds, creating a chiral environment that influences the approach of the substrate to the catalyst surface and thus the formation of a specific enantiomer wikipedia.orgrsc.org.

While the provided search results discuss the general principles and applications of asymmetric hydrogenation using noble metals for various substrates, including ketones, specific detailed research findings focusing solely on the highly stereospecific hydrogenation of 2-pentanone to a single enantiomer of this compound with very high enantiomeric excess (ee) over chirally modified noble metal catalysts are not extensively detailed in the snippets. However, the fundamental concept involves the interaction of the prochiral ketone with the chirally modified metal surface, leading to preferential hydrogenation from one face of the carbonyl group. This method is a cornerstone in the synthesis of a wide range of chiral molecules, including intermediates for pharmaceuticals and agrochemicals wikipedia.orgnih.gov.

Enzyme-Catalyzed Asymmetric Synthesis of (S)-2-Pentanol using Alcohol Dehydrogenase

Enzyme catalysis offers a highly selective route for the asymmetric synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are a class of enzymes widely used for the stereoselective reduction of ketones to chiral alcohols researchgate.netresearchgate.net.

Research has demonstrated the enzyme-catalyzed asymmetric synthesis of (S)-2-pentanol from 2-pentanone using alcohol dehydrogenase from Pyrococcus furiosus (AdhD) nih.gov. This enzyme exhibits a preference for the reduction of ketones and can produce (S)-2-pentanol with notable enantioselectivity nih.gov. Gas chromatography analysis indicated that AdhD produced mainly (S)-2-pentanol with an enantiomeric excess of 89% when 2-pentanone was used as the substrate nih.gov. The enantiomeric excess was observed to be 89.4% when NAD⁺ was used as a cofactor and 84.8% with NADP⁺ nih.gov. This highlights the potential of specific alcohol dehydrogenases for the production of enantiomerically enriched this compound.

Another study mentioned secondary ADHs from Thermoanaerobacter pseudoethanolicus (TeSADH) and Thermoanaerobacter brockii (TbSADH) as robust catalysts for asymmetric synthesis of optically active alcohols researchgate.net. While these enzymes generally show high substrate specificities, efforts have been made to expand their scope and tune their enantioselectivity through site-directed mutagenesis researchgate.net. Interestingly, a single mutation (Ser-39-Thr) in TeSADH demonstrated a switch in enantiopreference from (S)-2-pentanol to (R)-2-pentanol, indicating the ability to influence the stereochemical outcome through enzyme engineering researchgate.net.

Data on the enantioselectivity of AdhD from Pyrococcus furiosus in the synthesis of (S)-2-pentanol:

EnzymeSubstrateCofactorEnantiomeric Excess (ee)Major Enantiomer
AdhD (P. furiosus)2-PentanoneNAD⁺89.4%(S)-2-Pentanol
AdhD (P. furiosus)2-PentanoneNADP⁺84.8%(S)-2-Pentanol

Other Catalytic Asymmetric Synthesis Strategies

Beyond noble metal catalysis and enzyme catalysis, various other catalytic strategies have been explored for asymmetric synthesis, which can be potentially applied to the synthesis of chiral this compound. These methods often involve transition metal catalysts complexed with chiral ligands or the use of organocatalysts ajchem-b.comnih.gov.

Transition metal catalysts, including those based on earth-abundant metals like iron, cobalt, and nickel, are being investigated as alternatives to noble metals for asymmetric hydrogenation ajchem-b.comsioc-journal.cn. While iron-based systems have shown promise in asymmetric hydrogenation, their rates and selectivity can be inferior to those of precious metal catalysts sioc-journal.cn.

Asymmetric reductive amination of ketones is another catalytic approach that can lead to chiral amines, and related methodologies might be adaptable for alcohol synthesis kanto.co.jp. Iridium catalysts with chiral ligands have been developed for the asymmetric reductive amination of ketones, achieving high yields and stereoselectivity for the production of optically active amines kanto.co.jp.

Organocatalysis, which utilizes small organic molecules as catalysts, also provides a platform for asymmetric synthesis ajchem-b.com. Various organocatalysts, such as Cinchona alkaloids and BINOL-derived phosphoric acids, have been employed in asymmetric hydrogenation and other enantioselective transformations ajchem-b.com.

While these strategies offer diverse avenues for asymmetric synthesis, specific detailed applications and high-enantioselectivity results for the synthesis of chiral this compound using these "other" catalytic methods were not explicitly detailed in the provided search snippets. However, the ongoing development in these areas suggests potential for future applications in the stereoselective synthesis of this compound.

Biomass-Derived Synthesis Routes to this compound

The conversion of biomass-derived feedstocks into valuable chemicals like this compound is an important aspect of sustainable chemistry. Furfural (B47365), a furanic aldehyde derived from the hemicellulose component of biomass, has emerged as a key platform molecule for the production of various biofuels and chemicals, including this compound researchgate.netosti.govrsc.orgacs.org.

Single-Step Catalytic Conversion of Furfural to this compound

A promising route for the biomass-derived synthesis of this compound involves the single-step catalytic conversion of furfural researchgate.netosti.govrsc.orgrsc.orgscispace.comosti.gov. This process typically involves hydrodeoxygenation and ring-opening reactions of furfural researchgate.netosti.gov.

Research has demonstrated the single-step catalytic conversion of furfural to this compound with significant yields using bimetallic catalysts supported on materials like alumina (B75360) researchgate.netosti.govrsc.orgrsc.orgscispace.comosti.gov. For instance, a yield of approximately 71.1% to 72% of this compound was achieved over a Co-Cu/Al₂O₃ catalyst at 240 °C and 45 bar H₂ pressure researchgate.netosti.govrsc.orgrsc.orgscispace.com. This catalyst system also demonstrated sustained activity and selectivity over several recycles without regeneration researchgate.netosti.govrsc.orgrsc.orgscispace.com.

Data on the single-step catalytic conversion of furfural to this compound:

CatalystTemperature (°C)Pressure (bar H₂)Yield of this compound (%)Notes
Co-Cu/Al₂O₃24045~71.1 - 72Sustained activity over recycles researchgate.netosti.govrsc.orgrsc.orgscispace.com
Role of Bimetallic Co-Cu Catalysts in Hydrodeoxygenation

In the single-step conversion of furfural to this compound over bimetallic Co-Cu catalysts, the synergistic interaction between the two metals is crucial for achieving high yield and selectivity researchgate.netosti.govrsc.orgrsc.orgscispace.com. Studies suggest that cobalt (Co) plays a primary role in enabling the hydrodeoxygenation of furfural to produce methyl furan (B31954), followed by ring opening researchgate.netosti.govrsc.orgrsc.orgscispace.com. Copper (Cu), on the other hand, is proposed to primarily act to mitigate product degradation that can occur on catalysts containing only copper researchgate.netosti.govrsc.orgrsc.orgscispace.com.

Comparison with monometallic catalysts indicates that Co/Al₂O₃ catalysts facilitate furfural hydrodeoxygenation followed by furan ring opening, forming this compound as the major product due to the preferential adsorption of methyl furan through oxygen on Co active sites rsc.org. Cu/Al₂O₃ catalysts, at similar conditions, primarily lead to furfural hydrodeoxygenation to methyl furan rsc.org. The bimetallic Co-Cu catalyst leverages the strengths of both metals to promote the desired reaction pathway to this compound while minimizing side reactions researchgate.netosti.govrsc.orgrsc.orgscispace.com.

Reaction Mechanisms of Furfural Conversion

The conversion of furfural to this compound over bimetallic Co-Cu catalysts is proposed to proceed through a reaction pathway involving the selective hydrodeoxygenation of furfural to methyl furan, followed by the ring opening of methyl furan to form this compound researchgate.netosti.govrsc.org.

A key aspect of this conversion is the need for selective hydrogenolysis of furfural to methyl furan and subsequent ring opening, rather than ring hydrogenation, which would lead to products like methyltetrahydrofuran or tetrahydrofurfuryl alcohol that are kinetically challenging to ring open to this compound osti.govrsc.org. The Co-Cu catalyst system is effective in directing the reaction towards the desired hydrodeoxygenation and ring-opening pathway researchgate.netosti.govrsc.org. The preferential adsorption of methyl furan on Co active sites through the oxygen atom is suggested to be critical for facilitating the furan ring opening to produce this compound rsc.org.

The reaction mechanism involves the hydrogenation of the carbonyl group in furfural, followed by deoxygenation to form methyl furan. Subsequently, the furan ring of methyl furan undergoes hydrogenolytic ring opening to yield this compound. The bimetallic nature of the catalyst, with the specific roles of Co and Cu, is essential for promoting these sequential steps efficiently and selectively researchgate.netosti.govrsc.orgrsc.orgscispace.com.

Biologically Engineered Pentanol (B124592) Production in Microorganisms

Pentanols, including this compound and its isomers, are naturally produced in minor amounts during microbial fermentations, often as flavor compounds derived from amino acid substrates. nih.govresearchgate.net However, the natural production titers and yields are typically too low for practical industrial applications, such as biofuels. nih.govresearchgate.net Metabolic engineering and synthetic biology approaches aim to reprogram microorganisms for enhanced and commercially viable production of these compounds from renewable feedstocks. sciepublish.comsciepublish.com

Metabolic Engineering for Pentanol Isomer Synthesis

Metabolic engineering involves modifying or combining existing metabolic pathways and redirecting metabolic flux within microorganisms to improve the biosynthesis of target compounds. sciepublish.com For pentanol isomers, this often involves exploiting or engineering pathways related to amino acid biosynthesis, such as the Ehrlich pathway, which degrades amino acids to higher alcohols. nih.gov The Ehrlich pathway involves the transamination of amino acids to form 2-ketoacids, followed by decarboxylation by a 2-ketoacid decarboxylase (KDC) and subsequent reduction to the alcohol. nih.gov

Engineered strains have been developed for the production of various pentanol isomers, including 1-pentanol (B3423595), 2-methyl-1-butanol (B89646), and 3-methyl-1-butanol. nih.govresearchgate.net For instance, the production of 2-methyl-1-butanol and 3-methyl-1-butanol has been approached by engineering the isoleucine and leucine (B10760876) biosynthetic pathways, respectively. nih.gov Increasing the flux to key intermediates, such as threonine for 2-methyl-1-butanol production, through overexpression of feedback-resistant enzymes and relevant operons (e.g., thrABC) has been demonstrated. researchgate.net

The biosynthesis of 1-pentanol, which lacks a well-understood natural pathway, has been achieved in E. coli by extending the 2-ketobutyrate (2-KB) pathway. sciepublish.com This involves utilizing the chain elongation cycle mediated by the LeuABCD enzymes, typically involved in leucine biosynthesis, with modifications to accept 2-KB as a substrate. sciepublish.com While wild-type LeuABCD may not efficiently process 2-KB, protein engineering of enzymes like the KDC (e.g., Kivd from Lactococcus lactis) has led to improved specificity and increased 1-pentanol titers. sciepublish.comscience.gov Research has shown that saturated mutagenesis of key residues in KDC enzymes can tune their specificity towards particular pentanol isomers. science.gov

Genetic Knockouts and Strain Design for Enhanced Production

Strain design for enhanced pentanol production often involves genetic modifications beyond introducing or modifying biosynthetic pathways. Knockouts of genes in competing pathways or those leading to byproduct formation are crucial for redirecting metabolic flux towards the desired alcohol. researchgate.netfrontiersin.org For example, in E. coli, knockouts in fermentation pathways producing lactate (B86563) (ldhA), ethanol (B145695) (adhE), acetate (pta), and succinate (B1194679) (frdBC) have been employed to improve the efficiency of higher alcohol production. researchgate.netfrontiersin.org Deletion of the mdh gene, encoding malate (B86768) dehydrogenase, has also been explored to increase NADH availability, which is beneficial for pentanol production. pnas.org

Studies have investigated the impact of various gene knockouts on the production of specific pentanol isomers. Research on 2-methyl-1-butanol production in E. coli identified that knockouts increasing flux to threonine and 2-ketobutyrate (metA and tdh) significantly improved production. researchgate.net

Toxicity Challenges in Microbial Pentanol Production

A significant challenge in the microbial production of pentanols and other higher alcohols is their toxicity to the host microorganisms. nih.govmdpi.com Pentanols, being short-chain fatty alcohols with a notable hydrophobic region, tend to accumulate in cellular membranes. nih.govtechnologynetworks.com This accumulation can damage key cellular components, interfere with enzyme function, disrupt energy metabolism, and ultimately reduce cell viability, thereby limiting production titers. technologynetworks.commdpi.com

The toxicity is inherently linked to the solvent properties of these molecules, becoming more pronounced as product concentration increases during fermentation. mdpi.com Research into the toxicity of hydrophobic compounds in organisms like E. coli is ongoing, and various strategies are being explored to mitigate these effects. nih.gov These include optimizing fermentation conditions, developing more tolerant microbial strains, and exploring in situ product removal techniques. mdpi.com Understanding how product accumulation affects microbes and their adaptive responses is crucial for maximizing yields. mdpi.com

Sustainable Synthesis from Ethanol Derivatives

While the search results did not provide specific details on the sustainable synthesis of this compound directly from ethanol derivatives, the broader context of sustainable chemical production and the use of renewable feedstocks in microbial synthesis (Section 2.2.2) suggests this is an area of interest. Ethanol itself is a common product of microbial fermentation from renewable resources. nih.govnih.govebi.ac.uk Further research would be needed to identify specific catalytic or biological pathways that efficiently convert ethanol or its direct derivatives into this compound in a sustainable manner.

Classical and Modern Approaches in this compound Synthesis

The synthesis of this compound can be achieved through various chemical routes, ranging from classical methods to more modern approaches. One well-established method involves the reduction of the corresponding ketone.

Reduction of 2-Pentanone using Hydride Reagents (e.g., NaBH₄, LiAlH₄)

The reduction of 2-pentanone (methyl propyl ketone) is a common and effective method for synthesizing this compound. This transformation involves the conversion of the carbonyl group (C=O) in 2-pentanone to a hydroxyl group (C-OH), resulting in the formation of a secondary alcohol. libretexts.orgvaia.com

Two widely used hydride-based reducing agents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgvaia.com These reagents act as sources of hydride ions (H⁻), which act as nucleophiles and attack the electrophilic carbon of the carbonyl group. libretexts.orgvaia.com This nucleophilic addition forms an alkoxide intermediate, which is subsequently protonated to yield the desired alcohol. libretexts.org

Sodium borohydride (NaBH₄) is generally considered a milder reducing agent compared to lithium aluminum hydride. ajol.infomasterorganicchemistry.com It is often preferred for its selectivity, as it typically reduces aldehydes and ketones but does not react with less reactive functional groups like esters or amides under normal conditions. masterorganicchemistry.com Reductions using NaBH₄ can often be carried out in protic solvents such as methanol (B129727) or ethanol. libretexts.orgwikipedia.org

Lithium aluminum hydride (LiAlH₄), on the other hand, is a powerful reducing agent capable of reducing a wider range of functional groups, including esters and carboxylic acids, in addition to aldehydes and ketones. libretexts.orgmasterorganicchemistry.com Due to its higher reactivity, LiAlH₄ reacts violently with protic solvents like water and alcohols, necessitating the use of anhydrous conditions and aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The reduction with LiAlH₄ typically involves a separate hydrolysis step after the initial reaction to protonate the alkoxide. libretexts.org

The choice between NaBH₄ and LiAlH₄ depends on the presence of other functional groups in the molecule and the desired reaction conditions. For the selective reduction of 2-pentanone to this compound, NaBH₄ is often sufficient and offers milder reaction conditions. vaia.com

Data on the reduction of ketones using these reagents highlights their effectiveness in producing secondary alcohols.

Reducing AgentSubstrate TypeTypical Functional Groups ReducedSolvent ConsiderationsRelative Reactivity
Sodium Borohydride (NaBH₄)Ketones, AldehydesKetones, AldehydesProtic (e.g., methanol, ethanol), water (stable at high pH)Milder
Lithium Aluminum Hydride (LiAlH₄)Ketones, Aldehydes, Esters, Carboxylic AcidsKetones, Aldehydes, Esters, Carboxylic Acids, Amides, NitrilesAprotic (e.g., diethyl ether, THF), anhydrous conditions requiredStronger

This reduction of 2-pentanone yields this compound as a secondary alcohol. Since this compound is a chiral molecule, the reduction of achiral 2-pentanone with these achiral hydride reagents typically results in a racemic mixture of (R)-(-)-2-pentanol and (S)-(+)-2-pentanol. wikipedia.org

Grignard Reagent Additions to Aldehydes

The Grignard reaction is a powerful method for forming carbon-carbon bonds and is widely used in the synthesis of alcohols. The reaction involves the addition of a Grignard reagent (R-MgX) to a carbonyl compound (aldehyde or ketone), followed by hydrolysis, to yield an alcohol. For the synthesis of this compound, which is a secondary alcohol, the reaction involves the addition of a Grignard reagent to an aldehyde. Two primary combinations of aldehyde and Grignard reagent can lead to this compound:

Reaction of Methylmagnesium Halide with Butanal: Methylmagnesium bromide (CH₃MgBr) americanelements.comfishersci.fifishersci.ficharchem.org reacts with butanal (CH₃CH₂CH₂CHO) fishersci.nonih.govfishersci.ca to produce, after hydrolysis, this compound. The methyl group from the Grignard reagent adds to the carbonyl carbon of butanal, forming a pentan-2-olate intermediate, which is then protonated to yield this compound.

Reaction of Propylmagnesium Halide with Acetaldehyde (B116499): Propylmagnesium bromide (CH₃CH₂CH₂MgBr) wikipedia.orgtcichemicals.comtcichemicals.com reacts with acetaldehyde (CH₃CHO) to form this compound after hydrolysis. In this case, the propyl group from the Grignard reagent adds to the carbonyl carbon of acetaldehyde.

The general reaction scheme is as follows:

R¹-MgX + R²-CHO → R¹-CH(OMgX)R² → R¹-CH(OH)R²

Where for this compound synthesis:

R¹ = CH₃, R² = CH₂CH₂CH₃ (from butanal)

R¹ = CH₂CH₂CH₃, R² = CH₃ (from acetaldehyde)

Grignard reagents are strong nucleophiles and are sensitive to moisture and air fishersci.fifishersci.fiwikipedia.orgtcichemicals.comtcichemicals.com. Reactions are typically carried out under anhydrous conditions in ethereal solvents like diethyl ether or tetrahydrofuran (THF) fishersci.fiwikipedia.orgtcichemicals.comtcichemicals.com.

The Grignard reaction with an achiral aldehyde and an achiral Grignard reagent will produce a racemic mixture of (R)- and (S)-2-pentanol. To achieve stereoselective synthesis of a specific this compound enantiomer, chiral auxiliaries or chiral catalysts are often employed, although specific detailed research findings on the stereoselective synthesis of this compound via Grignard addition to aldehydes were not extensively detailed in the provided search results. However, the principle of stereoselective Grignard additions to chiral aldehydes or in the presence of chiral ligands is a known strategy in organic synthesis.

ReactantsProductNotes
Methylmagnesium halide, ButanalThis compoundForms racemic mixture
Propylmagnesium halide, AcetaldehydeThis compoundForms racemic mixture

Epoxide Opening and Enolate Alkylation Strategies

Epoxide Opening:

The nucleophilic opening of epoxide rings is another valuable method for synthesizing alcohols. To synthesize this compound via epoxide opening, a five-carbon epoxide must be used, and the nucleophilic attack must occur at the carbon that will become the C2 position of this compound.

One relevant epoxide is 1,2-epoxypentane (B89766) (pent-1-ene oxide) thegoodscentscompany.comfishersci.casigmaaldrich.comsigmaaldrich.comuni.lu. Nucleophilic attack on 1,2-epoxypentane can occur at either the less substituted carbon (C1) or the more substituted carbon (C2). To obtain this compound, the nucleophile must attack the less substituted carbon (C1), followed by protonation of the resulting alkoxide. This regioselectivity is typically favored under basic conditions.

For example, the reaction of 1,2-epoxypentane with a hydride source (like lithium aluminum hydride) or an organocuprate reagent could potentially lead to this compound after workup, with the nucleophile attacking at C1.

Another potential epoxide precursor is 2,3-epoxypentane (B1619121) nih.gov. Opening of this epoxide ring by a suitable nucleophile could also lead to this compound if the attack occurs at C2.

Stereoselective epoxide opening can be achieved using chiral catalysts or reagents, allowing for the synthesis of specific this compound enantiomers. For instance, the desymmetrization of a prochiral epoxide or the kinetic resolution of a racemic epoxide using a chiral catalyst can yield enantiomerically enriched alcohols.

Enolate Alkylation Strategies:

Enolate alkylation is a fundamental method for forming carbon-carbon bonds alpha to a carbonyl group. While enolate alkylation doesn't directly form the alcohol functional group, it can be utilized to construct the carbon skeleton of a precursor molecule, such as a ketone, which can then be reduced to the desired alcohol.

For the synthesis of this compound, one strategy involving enolate chemistry could be the synthesis of pentan-2-one wikipedia.orgnih.gov via enolate alkylation, followed by its reduction. Pentan-2-one can be reduced to this compound using various reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reduction of an achiral ketone like pentan-2-one will yield racemic this compound.

To synthesize pentan-2-one via enolate alkylation, one could consider the alkylation of acetone (B3395972) enolate with a propyl halide or the alkylation of butan-2-one enolate with a methyl halide. However, standard alkylation of acetone enolate with propyl halide would primarily yield hexan-2-one, and alkylation of butan-2-one enolate with methyl halide would primarily yield 3-methylbutan-2-one. libretexts.orglibretexts.org

A more relevant enolate strategy for potentially accessing this compound or its stereoisomers might involve chiral enolate chemistry or the use of chiral auxiliaries attached to a carbonyl precursor, followed by alkylation and subsequent transformation. While the provided search results did not detail a specific, direct enolate alkylation route yielding this compound itself, enolate chemistry is a versatile tool for constructing carbon frameworks that can later be functionalized to form alcohols. For example, the stereoselective alkylation of a chiral imide enolate, followed by cleavage and reduction, is a known approach for synthesizing chiral building blocks that could potentially be elaborated into chiral this compound.

StrategyPrecursor(s)Key Step(s)Outcome for this compound
Epoxide Opening1,2-EpoxypentaneNucleophilic attack at C1, ProtonationCan yield this compound
2,3-EpoxypentaneNucleophilic attack at C2, ProtonationCan yield this compound
Enolate AlkylationPentan-2-one (via enolate alkylation)Enolate formation, Alkylation, ReductionCan yield this compound

Detailed Research Findings and Stereoselectivity:

While general principles of Grignard additions and epoxide opening are well-established, specific detailed research findings on achieving high stereoselectivity for this compound synthesis using these exact methods with high enantiomeric excess were not prominently featured in the initial search results. Stereoselective synthesis of secondary alcohols often relies on:

Using chiral Grignard reagents or additives.

Employing chiral aldehydes.

Catalytic asymmetric epoxide opening using chiral catalysts.

Stereoselective reduction of ketones (like pentan-2-one) using chiral reducing agents or catalysts.

Reaction Mechanisms and Kinetics of 2 Pentanol Transformations

Oxidation Reactions of 2-Pentanol

The oxidation of this compound to 2-pentanone is a fundamental reaction in organic synthesis. study.comstudy.com Various oxidizing agents and methodologies have been developed to achieve this transformation, each with its own mechanistic pathway and kinetic profile. These range from classical chromium-based reagents to more modern, milder, and sustainable approaches.

Mechanisms of Secondary Alcohol Oxidation to Ketones

The conversion of a secondary alcohol to a ketone involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which the hydroxyl group is attached. khanacademy.org This process can be accomplished using a variety of oxidizing agents, each operating through a distinct mechanism.

Chromium(VI)-based reagents have historically been widely used for the oxidation of alcohols. wikipedia.org Common examples include chromium trioxide (CrO₃), chromic acid (H₂CrO₄, often formed in situ from a chromium(VI) salt and acid), and pyridinium chlorochromate (PCC). wikipedia.orglibretexts.org

The general mechanism for the oxidation of a secondary alcohol like this compound by a chromium(VI) reagent involves several key steps. truman.eduyoutube.com Initially, the alcohol reacts with the chromium(VI) species to form a chromate ester. truman.edulumenlearning.com This is followed by a rate-determining step in which a base (often water) abstracts a proton from the carbon atom bearing the hydroxyl group. youtube.com This proton abstraction occurs in a concerted manner with the elimination of a reduced chromium species (Cr(IV)), leading to the formation of the ketone. libretexts.orgyoutube.com

The reaction can be summarized as follows:

Formation of Chromate Ester: The alcohol oxygen attacks the chromium atom of the oxidizing agent.

Proton Transfer: A proton is transferred from the alcohol's hydroxyl group to an oxygen atom on the chromium.

Elimination: A base removes the hydrogen from the carbon attached to the oxygen, leading to the formation of a carbon-oxygen double bond and the departure of the reduced chromium species. libretexts.org

Pyridinium chlorochromate (PCC) is considered a milder oxidizing agent compared to chromic acid. libretexts.org It is often used for the oxidation of primary alcohols to aldehydes, as it can prevent over-oxidation to carboxylic acids. libretexts.orglumenlearning.com For secondary alcohols like this compound, PCC effectively yields the corresponding ketone. libretexts.org

Table 1: Common Chromium(VI) Reagents for Alcohol Oxidation

ReagentFormulaTypical Use
Chromic Acid (Jones Reagent)H₂CrO₄Oxidation of secondary alcohols to ketones and primary alcohols to carboxylic acids. lumenlearning.com
Pyridinium Chlorochromate (PCC)C₅H₅NH[CrO₃Cl]Milder oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. libretexts.org
Collins Reagent(C₅H₅N)₂CrO₃Selective oxidation of primary and secondary alcohols. wikipedia.org

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and selective method for oxidizing primary and secondary alcohols. wikipedia.orgorganic-chemistry.org This reagent has gained popularity due to its operational simplicity, neutral pH conditions, and high yields. wikipedia.org

The mechanism of DMP oxidation involves the following steps: wikipedia.org

Ligand Exchange: The alcohol displaces one of the acetate (B1210297) ligands on the iodine atom of the DMP, forming a diacetoxyalkoxyperiodinane intermediate.

Deprotonation: An acetate ion then acts as a base, removing the proton from the carbon atom attached to the oxygen.

Product Formation: This deprotonation facilitates the collapse of the intermediate, yielding the ketone, iodinane, and acetic acid. wikipedia.org

The reaction is typically carried out in chlorinated solvents like dichloromethane at room temperature and is often complete within a few hours. organic-chemistry.orgwikipedia.org One of the advantages of the Dess-Martin oxidation is its tolerance of a wide range of sensitive functional groups. wikipedia.org

The kinetics of the oxidation of this compound by sodium N-bromobenzenesulphonamide (Bromamine-B) in the presence of hydrochloric acid has been studied. ias.ac.in The reaction exhibits a first-order dependence on the concentrations of both the oxidant (Bromamine-B) and the alcohol (this compound). ias.ac.in The reaction rate is also fractionally dependent on the concentrations of H⁺ and Cl⁻ ions. ias.ac.in

The proposed mechanism involves the formation of a hypobromite in the rate-limiting step, which then rapidly reacts to form the ketone product. ias.ac.in The reaction product, benzenesulphonamide, can be detected by thin-layer chromatography. ias.ac.in An isokinetic relationship is observed with a β value of 331 K, suggesting that enthalpy is a controlling factor in the reaction. ias.ac.in

Table 2: Kinetic Data for the Oxidation of Secondary Alcohols by Bromamine-B

Alcoholk' (dm³ mol⁻¹ s⁻¹) at 313 K
2-Propanol1.85 x 10⁻⁴
2-Butanol6.00 x 10⁻⁴
This compound7.90 x 10⁻⁴
2-Hexanol3.50 x 10⁻⁴
2-Heptanol4.40 x 10⁻⁴

Data from a study on the kinetics of oxidation of secondary alcohols by sodium N-bromobenzenesulphonamide. ias.ac.in

Sustainable Oxidation Approaches in Micellar Environments

In an effort to develop more environmentally friendly chemical processes, the oxidation of alcohols in aqueous micellar environments has been explored. researchgate.netrsc.org Micelles, formed by surfactants in water, can act as nanoreactors, providing a microenvironment that can enhance reaction rates and selectivity. researchgate.net

The oxidation of this compound and 3-pentanol by Cerium(IV) has been shown to be efficiently catalyzed by nano-micelles formulated from anionic surfactants such as sodium dodecyl sulfate (B86663) (SDS) and sodium tetradecyl sulfate (STS). rsc.org The acceleration of the reaction rate in the presence of these micelles is attributed to the solubilization of the reactants within the micellar core and the hydrophobic and electrostatic interactions between the surfactants and the reactants. researchgate.net The maximum reaction rate was observed in the SDS microenvironment. rsc.org This approach aligns with the principles of green chemistry by utilizing water as a solvent and avoiding the use of volatile organic compounds. researchgate.net

High-Pressure and Low-Temperature Oxidation Kinetics

The combustion chemistry of alcohols, including this compound, is of significant interest for their potential as alternative fuels. osti.gov The low-temperature oxidation kinetics of this compound have been investigated, particularly under high-pressure conditions relevant to internal combustion engines. osti.gov

A newly developed kinetic mechanism for the three straight-chain pentanol (B124592) isomers (1-pentanol, this compound, and 3-pentanol) has been presented. osti.gov This model incorporates theoretical calculations for the oxidation pathways involving alcohol peroxy radicals. osti.gov At high pressures, the formation of an RȮ₂ adduct from the α-alcohol peroxy radical is a favored and important pathway. osti.gov This contrasts with low-pressure conditions where the α-alcohol fuel radical tends to react with O₂ and decompose directly. osti.gov The detailed model has been validated against ignition experiments at low temperatures and high pressures. osti.gov

Elimination Reactions of this compound

Elimination reactions of this compound primarily involve the removal of a water molecule, a process known as dehydration, to form alkenes. These reactions are typically carried out in the presence of a strong acid catalyst and heat.

Acid-Catalyzed Dehydration Mechanisms (E1 and E2 Pathways)

The acid-catalyzed dehydration of this compound, a secondary alcohol, can proceed through either a unimolecular (E1) or bimolecular (E2) elimination pathway. The predominant mechanism is influenced by the reaction conditions and the structure of the alcohol. For secondary alcohols like this compound, the E1 mechanism is generally favored under acidic conditions. researchgate.netchegg.com

The reaction is initiated by the protonation of the hydroxyl (-OH) group by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chegg.comaskfilo.com This initial step is crucial because the hydroxide ion (OH⁻) is a poor leaving group, whereas protonation converts it into an alkyloxonium ion, making water (H₂O) the leaving group, which is a much weaker base and therefore a better leaving group. askfilo.com

E1 (Elimination, Unimolecular) Pathway: The E1 mechanism is a two-step process that is favored for secondary and tertiary alcohols due to the stability of the resulting carbocation intermediate. chegg.comyoutube.com

Step 1: Formation of a Carbocation. After the alcohol is protonated, the alkyloxonium ion dissociates, and the water molecule departs. This is the rate-determining step and results in the formation of a secondary (2°) carbocation at the second carbon of the pentane chain. askfilo.comfigshare.com

Step 2: Deprotonation. A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent (beta-carbon) to the positively charged carbon. figshare.com The removal of this proton leads to the formation of a double bond, yielding an alkene.

For this compound, there are two types of beta-hydrogens that can be removed, leading to the formation of two different products: 1-pentene and 2-pentene. According to Zaitsev's rule, the more substituted and therefore more stable alkene is the major product. researchgate.netacs.org In this case, 2-pentene is the major product. researchgate.net

E2 (Elimination, Bimolecular) Pathway: While less common for secondary alcohols in acidic dehydration, an E2 mechanism can compete with the E1 pathway. researchgate.netbrainly.com The E2 reaction is a single, concerted step.

Concerted Step: The base abstracts a beta-proton simultaneously as the protonated hydroxyl group (water) leaves. askfilo.com This pathway avoids the formation of a carbocation intermediate.

Because water is not a strong base, the E2 mechanism is generally slower than the E1 mechanism for this compound. askfilo.com Primary alcohols, which would form highly unstable primary carbocations, predominantly undergo dehydration via the E2 pathway. chegg.com

Table 1: Comparison of E1 and E2 Dehydration Pathways for this compound
FeatureE1 MechanismE2 Mechanism
Rate Determining StepFormation of carbocation (Unimolecular)Concerted removal of proton and leaving group (Bimolecular)
IntermediateSecondary (2°) carbocationNone (Transition state)
Base RequirementWeak base (e.g., H₂O, HSO₄⁻)Stronger base required (less favored with weak bases like water)
Favored bySecondary and tertiary alcohols, polar protic solventsPrimary alcohols, presence of a strong, non-nucleophilic base
ProductsMixture of 1-pentene and 2-pentene (major, per Zaitsev's rule)Can also form 1-pentene and 2-pentene

Carbocation Rearrangements in Dehydration

A key feature of reactions proceeding through a carbocation intermediate, such as the E1 dehydration, is the possibility of rearrangement. A carbocation will rearrange if it can form a more stable carbocation, typically through a 1,2-hydride shift or a 1,2-alkyl shift. askfilo.com The general stability order for carbocations is tertiary (3°) > secondary (2°) > primary (1°).

In the specific case of the dehydration of this compound, the initially formed intermediate is a pentan-2-yl cation, which is a secondary carbocation. figshare.com A potential 1,2-hydride shift could occur from an adjacent carbon atom.

Shift from C3: A hydride shift from the third carbon to the second carbon would result in a pentan-3-yl cation. This is also a secondary carbocation, offering no significant increase in stability. Therefore, this rearrangement is not energetically favorable and does not occur to a significant extent.

Shift from C1: A hydride shift from the first carbon to the second would produce a primary carbocation, which is significantly less stable. This process is highly unfavorable.

Consequently, the pentan-2-yl carbocation formed during the acid-catalyzed dehydration of this compound does not undergo rearrangement. figshare.com The product distribution is therefore determined by the deprotonation of this secondary carbocation, leading to the formation of 1-pentene and the major product, 2-pentene, as predicted by Zaitsev's rule. researchgate.netfigshare.com While rearrangements are not a factor for this compound itself, for other alcohols like 4-methyl-2-pentanol (B46003), carbocation rearrangements via hydride shifts can lead to a mixture of multiple alkene products. wikipedia.org

Other Significant Reactions Involving this compound as Reactant or Intermediate

Nucleophilic Substitution Reactions (Sₙ1/Sₙ2)

As a secondary alcohol, this compound can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms, depending on the reaction conditions and the nature of the nucleophile. The hydroxyl group (-OH) is a poor leaving group, so it must first be converted into a good leaving group. chemistrysteps.comlibretexts.org

Sₙ1 Pathway: This pathway involves the formation of a carbocation intermediate and is favored by protic solvents and weak nucleophiles. When this compound reacts with a strong hydrogen halide like hydrobromic acid (HBr), the reaction proceeds via an Sₙ1 mechanism. chegg.comchemistrysteps.com

Protonation: The -OH group is protonated by the acid to form a good leaving group, H₂O. chemistrysteps.com

Carbocation Formation: The water molecule departs, forming a planar secondary carbocation. youtube.com

Nucleophilic Attack: The bromide ion (Br⁻) can attack the planar carbocation from either face. youtube.com

If the starting material is a single enantiomer, such as (R)-2-pentanol, the Sₙ1 reaction will result in a racemic mixture of (R)- and (S)-2-bromopentane because the nucleophile can attack the planar carbocation intermediate from either side with roughly equal probability. youtube.com

Sₙ2 Pathway: This is a single-step mechanism favored by strong nucleophiles and polar aprotic solvents. For an Sₙ2 reaction to occur with an alcohol, the -OH group must first be converted into a better leaving group without using strong acid, which would promote the Sₙ1 pathway. A common method is to convert the alcohol into a sulfonate ester, such as a tosylate. libretexts.orgucalgary.ca

Activation of -OH: this compound reacts with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction converts the alcohol into a tosylate (ROTs), which is an excellent leaving group. askfilo.comucalgary.ca Importantly, this step occurs with retention of configuration at the chiral center. libretexts.org

Nucleophilic Attack: A strong nucleophile can then displace the tosylate group in a backside attack. youtube.com This step proceeds with an inversion of configuration.

For example, reacting (R)-2-pentanol first with TsCl and then with sodium hydrosulfide (NaSH) would yield (S)-2-pentanethiol, demonstrating the stereochemical inversion characteristic of the Sₙ2 mechanism. askfilo.com

Table 2: Comparison of Sₙ1 and Sₙ2 Reactions for this compound
FeatureSₙ1 ReactionSₙ2 Reaction
Typical ReagentsStrong acids (e.g., HBr, HI)1. TsCl, pyridine; 2. Strong nucleophile (e.g., NaSH, CN⁻)
MechanismTwo steps, via carbocation intermediateOne concerted step
StereochemistryRacemization (attack from both sides of planar carbocation)Inversion of configuration (backside attack)
Leaving Group FormationProtonation of -OH to form -OH₂⁺Conversion of -OH to a sulfonate ester (e.g., -OTs)

Photocatalytic Reactions and Homolytic Bond Cleavage

Photocatalytic Reactions: Photocatalysis involves the use of a semiconductor material, such as titanium dioxide (TiO₂), which upon absorbing light energy, generates electron-hole pairs. These charge carriers can initiate chemical reactions. While specific studies on this compound are limited, the general principles of alcohol photocatalysis can be applied. The photocatalytic oxidation of alcohols on TiO₂ surfaces is a widely studied process. researchgate.netacs.org

The proposed mechanism often involves the photogenerated holes migrating to the catalyst surface and reacting with an adsorbed alcohol molecule. This can lead to the formation of an alkoxide species on the surface, followed by the abstraction of a hydrogen atom, leading to oxidation products. For a secondary alcohol like this compound, this process would be expected to yield the corresponding ketone, 2-pentanone, and molecular hydrogen. nih.gov The reaction proceeds through radical intermediates.

Homolytic Bond Cleavage: Homolytic cleavage, or homolysis, is the breaking of a covalent bond where each fragment retains one of the originally bonded electrons, resulting in the formation of two radicals. wikipedia.orglibretexts.org This process is distinct from heterolytic cleavage, which forms ions and is characteristic of the Sₙ1 and E1 mechanisms. Homolytic cleavage is typically initiated by high energy input, such as heat or ultraviolet (UV) light. libretexts.orgstudy.com

For this compound, homolytic cleavage can occur at different bonds:

O-H Bond Cleavage: Can generate a pentan-2-yloxy radical (CH₃CH(O•)CH₂CH₂CH₃) and a hydrogen radical (H•).

C-H Bond Cleavage: Abstraction of a hydrogen atom from the carbon bearing the hydroxyl group can form a hydroxyalkyl radical (CH₃C•(OH)CH₂CH₂CH₃).

C-C Bond Cleavage: Cleavage of a carbon-carbon bond can lead to various alkyl radical fragments.

These radical intermediates are highly reactive and can participate in a variety of subsequent reactions, such as disproportionation, recombination, or further fragmentation. Such reactions are central to processes like combustion and certain photocatalytic transformations. researchgate.net

Advanced Analytical and Spectroscopic Characterization of 2 Pentanol

Mass Spectrometry (MS) of 2-Pentanol and its Derivatives

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of this compound through the analysis of its fragmentation patterns upon ionization.

When subjected to electron ionization (EI) in a mass spectrometer, the this compound molecule (with a molecular weight of 88.15 g/mol ) forms a molecular ion (M⁺˙) which is often unstable. nist.gov This molecular ion readily undergoes fragmentation through two primary, well-documented pathways: alpha cleavage and dehydration. libretexts.orglibretexts.org

Alpha (α) Cleavage: This is a characteristic fragmentation for alcohols. It involves the breaking of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group (the α-carbon). libretexts.orglibretexts.org For this compound, this cleavage can occur on either side of the C-2 carbon. The most favorable α-cleavage results in the loss of a propyl radical (•C₃H₇), leading to the formation of a resonance-stabilized, oxygen-containing cation with a mass-to-charge ratio (m/z) of 45. libretexts.orglibretexts.org This fragment is typically the most abundant ion in the mass spectrum, making it the base peak. libretexts.orgchegg.com A less favorable α-cleavage involves the loss of a methyl radical (•CH₃) to form an ion at m/z 73. chegg.com

Dehydration: This pathway involves the elimination of a water molecule (H₂O, mass of 18 amu) from the molecular ion, resulting in an alkene radical cation (C₅H₁₀⁺˙). libretexts.orglibretexts.org This process leads to a fragment ion with an m/z of 70 (M-18). libretexts.orglibretexts.orgpressbooks.pub In the mass spectrum of this compound, the peak corresponding to dehydration is typically of low intensity. libretexts.org

The mass spectrum of this compound is distinguished by a series of specific ionic fragments that serve as a fingerprint for its identification. The most significant of these ions are consistently reported across various spectral databases. nih.govmdpi.com

The base peak is observed at m/z 45, corresponding to the [CH₃CHOH]⁺ cation formed via alpha cleavage. libretexts.orgchegg.com Other characteristic fragments include m/z 73, resulting from the loss of a methyl group, and m/z 70 from dehydration. chegg.com Further fragmentation of the molecular ion and subsequent daughter ions gives rise to a pattern of smaller fragments, including prominent peaks at m/z 55, 43, and 41. nih.govmdpi.com The ion at m/z 43 is often attributed to the isopropyl cation ([CH(CH₃)₂]⁺) or the propyl cation ([CH₂CH₂CH₃]⁺), while the ion at m/z 55 can be attributed to the C₄H₇⁺ cation. chegg.comnih.gov

Table 1: Characteristic Mass Fragments of this compound

m/z Proposed Ionic Structure/Origin Fragmentation Pathway Relative Abundance
88 [C₅H₁₂O]⁺˙ Molecular Ion Low
73 [C₄H₉O]⁺ α-cleavage (loss of •CH₃) Low to Moderate
70 [C₅H₁₀]⁺˙ Dehydration (loss of H₂O) Low
55 [C₄H₇]⁺ Secondary fragmentation Moderate
45 [C₂H₅O]⁺ α-cleavage (loss of •C₃H₇) Base Peak (100%)
43 [C₃H₇]⁺ Secondary fragmentation Moderate
41 [C₃H₅]⁺ Secondary fragmentation Moderate

While mass spectrometry is a primary tool for structural elucidation through fragmentation, its application for detailed conformational studies of a simple, flexible molecule like this compound is not extensively documented in readily available scientific literature. Such studies typically require more specialized techniques, often coupled with theoretical calculations, that are not standard in routine MS analysis. Therefore, specific research detailing the use of MS fragmentation to probe the different spatial arrangements (conformations) of this compound is limited.

Chromatographic Separation Techniques for this compound Enantiomers

As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers: (R)-(−)-2-pentanol and (S)-(+)-2-pentanol. wikipedia.org Differentiating and quantifying these enantiomers is crucial, as they can exhibit different biological and sensory properties. nih.govmdpi.com

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the separation and quantification of this compound enantiomers. nih.govnih.gov This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Modified β-cyclodextrins have proven to be highly effective chiral selectors for this purpose. nih.govnih.gov Cyclodextrins are cyclic oligosaccharides that form a cone-shaped, hydrophobic inner cavity and a hydrophilic outer surface. tum.de When used as a stationary phase, enantiomers can enter the cavity, and stereospecific interactions (such as hydrogen bonding and dipole-dipole interactions) between the analyte and the chiral selector lead to the separation. tum.demdpi.com

Specifically, stationary phases like heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin have been successfully used. nih.gov In one study, a CYCLOSIL-B capillary column, which utilizes a β-cyclodextrin derivative, achieved the best separation resolution (Rs = 1.92) for this compound enantiomers compared to several other chiral columns. mdpi.comnih.gov This high resolution allows for the accurate determination of the enantiomeric ratio (e.g., R:S) in complex matrices. nih.gov

Effective sample pre-treatment is essential to isolate this compound from the sample matrix and prepare it for GC-MS analysis. The choice of method depends on the sample complexity and the concentration of the analyte.

Direct Injection (DI): This method is simple, convenient, and involves injecting the liquid sample directly into the GC-MS system after minimal preparation, such as drying with anhydrous sodium sulfate (B86663) and filtration. nih.gov Direct injection provides a straightforward reflection of the volatile components in a sample. mdpi.com However, it may be less suitable for trace-level analysis due to the lack of a concentration step. mdpi.comnih.gov

Liquid-Liquid Extraction (LLE): LLE is a more involved technique used to separate and concentrate analytes from a sample matrix. scioninstruments.comresearchgate.net It involves mixing the sample with an immiscible organic solvent. The this compound partitions into the organic layer, which is then separated, concentrated, and injected into the GC-MS. mdpi.comnih.gov LLE offers the advantage of enriching trace components, thereby increasing the sensitivity of the analysis and achieving lower limits of detection (LOD) compared to direct injection. mdpi.com For example, in the analysis of this compound in an alcoholic beverage, LLE resulted in an LOD of 0.03 mg/L for the (R)-enantiomer, whereas DI yielded an LOD of 0.65 mg/L. mdpi.com

Table 2: Comparison of Pre-treatment Methods for this compound GC-MS Analysis

Parameter Direct Injection (DI) Liquid-Liquid Extraction (LLE)
Procedure Minimal; drying and filtration Extraction with immiscible solvent, separation, concentration
Advantages Fast, convenient, reflects original composition Concentrates trace analytes, higher sensitivity
Disadvantages Lower sensitivity, potential for matrix interference More time-consuming, requires solvents
LOD ((R)-2-Pentanol) 0.65 mg/L 0.03 mg/L
Recovery Rate 90.69–105.28% 76.76–100.03%

Data from a study on Baijiu analysis. mdpi.com

Microemulsion Electrokinetic Chromatography for Drug Separation

This compound plays a crucial role as a chiral cosurfactant in the analytical technique of microemulsion electrokinetic chromatography (MEEKC) for the separation of drug enantiomers. Enantiomers are chiral molecules that are mirror images of each other, and separating them is often essential in the pharmaceutical industry. Research has demonstrated that novel chiral microemulsions utilizing optically active 2-alkanols, including R-(-)-2-pentanol, can achieve the enantiomeric separation of various pharmaceutical drugs. nih.gov

In one study, the use of R-(-)-2-pentanol as a chiral cosurfactant led to the baseline or partial resolution of test solutes such as (+/-)-norephedrine, (+/-)-ephedrine, DL-nadolol, and DL-propranolol. nih.gov The effectiveness of the separation is influenced by several experimental conditions, including the concentration and specific chirality of the this compound, the pH of the buffer, and the oil phase of the microemulsion. nih.gov The mechanism of separation is complex, with evidence suggesting that the water-immiscible organic solvent, which forms the oil core of the microemulsion droplets, plays a significant part in the chiral separation process. nih.govnih.gov Furthermore, hydrogen bonding between the analytes and the chiral microemulsion is critical for successful resolution. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of this compound at the atomic level.

¹H NMR Spectral Analysis of this compound

The ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum of this compound provides precise information about the chemical environment of each hydrogen atom in the molecule. The spectrum is typically recorded in a solvent such as deuterated chloroform (B151607) (CDCl₃). The distinct proton signals are characterized by their chemical shift (δ), multiplicity, and integration value. nih.govchemicalbook.com

The chemical shifts are indicative of the electronic environment of the protons. For example, the proton attached to the oxygen-bearing carbon (CH-OH) is the most deshielded and thus appears at the highest chemical shift. The terminal methyl group (CH₃) furthest from the hydroxyl group is the most shielded and has the lowest chemical shift. The splitting of signals into multiplets (e.g., triplets, sextets) is due to spin-spin coupling with neighboring protons and provides information on the connectivity of the atoms.

Table 1: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (ppm) Multiplicity
CH-OH ~3.79 Sextet / Multiplet
OH Variable (~2.66) Singlet (broad)
CH₂ (adjacent to CH-OH) ~1.40 Multiplet
CH₂ (middle) ~1.40 Multiplet
CH₃ (adjacent to CH-OH) ~1.17 Doublet
CH₃ (terminal) ~0.92 Triplet

Note: Data compiled from various sources. nih.govchemicalbook.com Chemical shifts and multiplicities can vary slightly based on solvent and instrument frequency.

Conformational Analysis using NMR

NMR spectroscopy is a primary tool for the conformational analysis of flexible molecules like this compound. auremn.org.br This analysis involves studying the different spatial arrangements of atoms (conformers or rotamers) that arise from rotation around single bonds. The relative populations of these conformers are determined by measuring NMR parameters such as spin-spin coupling constants (J-values) and observing changes in chemical shifts with variations in solvent or temperature. auremn.org.br

While specific, detailed conformational analysis studies exclusively on this compound are not extensively documented in foundational literature, the established methodologies are directly applicable. auremn.org.brresearchgate.net Theoretical calculations are often used in conjunction with experimental NMR data to determine the geometries and relative energies of the most stable conformers. auremn.org.br For a molecule like this compound, rotation around the C-C single bonds leads to various staggered conformations, and their relative stability would be influenced by steric and electronic effects.

Infrared (IR) Spectroscopy for Functional Group and Interaction Studies

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in this compound and for studying its intermolecular interactions. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

The most prominent features in the IR spectrum of this compound are the strong, broad absorption band of the hydroxyl (O-H) group and the sharp absorptions of the carbon-hydrogen (C-H) bonds. libretexts.org The broadness of the O-H band is a hallmark of hydrogen bonding between this compound molecules.

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Vibration Description
~3330 O-H stretch Strong, Broad
2960-2870 C-H stretch (sp³) Strong, Sharp
~1465 C-H bend Medium
~1375 C-H bend Medium
~1115 C-O stretch Strong

Note: Peak positions are approximate and can vary. libretexts.orgnist.gov

IR spectroscopy is also highly effective for studying how this compound interacts with other substances. For instance, when this compound is adsorbed onto different solid surfaces, such as zeolites, shifts in the IR absorption bands can be observed. One study showed that this compound adsorbed on a Zr-HY zeolite primarily forms dimers and oligomers, indicated by an absorption band around 3430 cm⁻¹. researchgate.net In contrast, when adsorbed on Zr-Beta zeolite, a band at approximately 3204 cm⁻¹ suggests hydrogen bonding between the silanol (B1196071) groups of the zeolite and the alcohol. researchgate.net These findings demonstrate the utility of IR spectroscopy in characterizing the nature of intermolecular interactions involving this compound.

Table of Compounds Mentioned

Compound Name
This compound
R-(-)-2-Pentanol
(+/-)-Norephedrine
(+/-)-Ephedrine
DL-Nadolol
DL-Propranolol
Deuterated Chloroform (CDCl₃)
Zr-HY Zeolite

Computational Chemistry and Molecular Modeling of 2 Pentanol

Density Functional Theory (DFT) Applications for Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure of atoms, molecules, and condensed phases wikipedia.orgfortunejournals.comosti.gov. In the context of 2-pentanol, DFT can be applied to determine its ground state electronic properties, charge distribution, and molecular orbitals. This information is fundamental to understanding its reactivity and interactions.

DFT calculations can also be used to assess the relative stability of different isomers and conformers of pentanol (B124592). While specific DFT studies solely focused on the electronic structure and stability of this compound were not extensively detailed in the search results, DFT is a standard tool for such analyses in organic molecules wikipedia.orgosti.gov. Studies on related alcohols and their interactions highlight the capability of DFT to model hydrogen bonding and noncovalent interactions, which are crucial for understanding the behavior of this compound in various environments nih.gov. Different DFT functionals and basis sets can be employed, with the choice impacting the accuracy of the calculated properties nih.gov.

Conformational Analysis and Energy Minimization

Molecules like this compound, with rotatable bonds, can exist in multiple spatial arrangements known as conformers. Conformational analysis is the study of these different geometries and their associated energies drugdesign.org. Energy minimization techniques, often used in conjunction with force fields or quantum mechanical methods like DFT, are employed to find the lowest energy conformers (most stable) and explore the potential energy surface of the molecule drugdesign.orgupenn.edu.

Computational studies involving conformational analysis and energy minimization for organic molecules aim to identify the most energetically favorable shapes, which can influence a molecule's physical and chemical properties upenn.eduresearchgate.netnih.gov. For this compound, this would involve exploring rotations around the carbon-carbon bonds and the carbon-oxygen bond to find the conformers with minimum steric hindrance and favorable intramolecular interactions, such as internal hydrogen bonding if applicable. The energy differences between conformers can be calculated, providing insights into their relative populations at a given temperature.

Computational methods allow for the calculation of steric energy before and after minimization, demonstrating the reduction in energy achieved by adopting a more stable conformation upenn.edu. The process involves successive alterations of molecular geometry until a minimum on the conformational potential surface is reached drugdesign.org.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems and investigating interactions between molecules. For this compound, MD simulations can provide insights into its interactions with other molecules, such as water, solvents, or biological environments.

MD simulations can reveal how this compound molecules orient themselves at interfaces, such as the air-water interface or on solid surfaces rsc.orgrsc.org. Studies on pentanol isomers have shown that their orientation and solvation at the aqueous surface are concentration-dependent rsc.org. MD simulations can also be used to investigate the interactions of this compound with proteins or other biomolecules, exploring binding sites and the stability of complexes mdpi.comnih.gov. For instance, MD simulations have been used to study the interactions of alcohols, including pentanol, with proteins, revealing how they can affect protein structure through hydrogen bonding and hydrophobic interactions nih.gov. Simulations can track properties like root mean square deviation (RMSD) to assess the stability of molecular complexes over time mdpi.com.

Data from MD simulations can include density profiles of molecules at interfaces and the number of molecules adsorbed per unit area or unit cell rsc.org.

Reaction Pathway Analysis using Computational Methods

Computational methods are extensively used to study reaction mechanisms and analyze reaction pathways for organic compounds, including alcohols. For this compound, computational reaction pathway analysis can help elucidate how it reacts under different conditions, such as combustion or reactions with radicals.

Studies on the reaction mechanisms of pentanol isomers with radicals, such as the OH radical, have been investigated using quantum chemical calculation methods researchgate.net. These studies often involve identifying possible hydrogen abstraction sites and calculating the energy barriers for these reactions. Computational methods like Reaction Pathway Analysis (RPA) are also employed in the development of detailed and reduced chemical kinetic mechanisms for the combustion of fuels like pentanol acs.orgnih.govresearchgate.net. These analyses help identify the major reaction routes and intermediate species formed during complex processes like combustion.

While direct computational reaction pathway analysis specifically for this compound was not predominantly featured in the search results, related studies on pentanol isomers and similar compounds demonstrate the applicability of these methods. For example, computational studies on the elimination reaction of 2-pentanone have utilized DFT to investigate the reaction mechanism via a cyclic transition state scholarsresearchlibrary.com. These approaches can be adapted to study the reaction pathways of this compound, such as dehydration or oxidation reactions, by identifying transition states and calculating activation energies.

Computational studies can provide kinetic and thermodynamic parameters for reactions, which can be compared with experimental values to validate the theoretical models scholarsresearchlibrary.com. Techniques like canonical variational transition state theory (CVT) with tunneling corrections can be used to calculate reaction rate coefficients researchgate.net.

Applications of 2 Pentanol in Advanced Chemical Synthesis and Materials Science

2-Pentanol as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center at the C2 position allows this compound to exist as two enantiomers, (R)-(-)-2-pentanol and (S)-(+)-2-pentanol. wikipedia.orgontosight.ai These enantiomers, or the racemic mixture, serve as chiral building blocks in asymmetric synthesis, a crucial process for producing enantiomerically pure compounds. tcichemicals.com Asymmetric synthesis is essential in the pharmaceutical and agrochemical industries, where the biological activity and efficacy of a compound can be highly dependent on its stereochemistry. chemimpex.com Researchers leverage the chirality of this compound to influence reaction pathways, aiming for improved yields and selectivity in the creation of desired enantiomers. chemimpex.com

Synthesis of Pharmaceutical Intermediates (e.g., Anti-Alzheimer's Drugs)

(S)-(+)-2-Pentanol is a key chiral intermediate in the synthesis of several potential anti-Alzheimer's drugs. nih.govscite.aichegg.com These drugs are being investigated for their ability to inhibit β-amyloid peptide release, a process associated with the pathology of Alzheimer's disease. The stereospecificity of (S)-2-pentanol is critical for achieving the desired therapeutic effects.

Methods for obtaining enantiomerically pure (S)-2-pentanol for pharmaceutical synthesis include enzymatic kinetic resolution of the racemic mixture. ontosight.ai For instance, enzymatic acylation using lipase (B570770) B from Candida antarctica has been demonstrated to selectively produce (S)-2-pentanol with high enantiomeric excess (ee). One study using immobilized lipase from Candida antarctica (Novozyme 435) achieved 99% ee of (S)-2-pentanol within 30 minutes under optimized conditions, utilizing a substrate concentration of 1500 mM and an enzyme concentration of 4 mg/mL.

Formation of Complex Molecular Architectures (e.g., δ-lactams)

While direct examples of this compound's use in the formation of δ-lactams were not explicitly detailed in the search results, chiral alcohols like this compound are broadly utilized as chiral auxiliaries or building blocks in the synthesis of complex molecular architectures, including various heterocyclic compounds. ontosight.aitcichemicals.com The synthesis of δ-lactams, which are six-membered cyclic amides, is an important area in organic chemistry due to their presence in many biologically active molecules and natural products. byjus.commdpi.com Chiral building blocks are essential for constructing the stereochemistry present in these complex structures in an enantioselective manner. researchgate.net The chiral nature of this compound allows its incorporation into synthetic routes to control the stereochemical outcome of reactions, potentially leading to the formation of complex molecular architectures such as substituted δ-lactams or related heterocyclic systems.

Role in Enantioselective Catalysis

This compound plays a role in enantioselective catalysis, primarily as a substrate or a component within a catalytic system designed to favor the formation of one enantiomer over the other. Enantioselective catalysis is a powerful tool for the synthesis of chiral compounds with high optical purity. unipd.it

Enzymatic reactions, particularly those involving lipases, have been explored for the enantioselective resolution of racemic this compound. scispace.comrsc.orgacs.org For example, lipase B from Candida antarctica (CALB) has been shown to catalyze the enantioselective acylation of racemic this compound, allowing for the separation of the (R) and (S) enantiomers. scispace.com This process, kinetic resolution, relies on the enzyme's preferential reactivity towards one enantiomer, leaving the other enriched in the remaining substrate. unipd.it Studies have investigated this reaction in various media, including organic solvents and solid/gas reactors, demonstrating the feasibility of enantioselective transformation of this compound. scispace.comrsc.org

Beyond enzymatic methods, this compound can also be involved in transition-metal-catalyzed asymmetric hydrogenation of ketones, serving as a potential product or a related structure in the development of chiral alcohol synthesis. While 2-pentanone hydrogenation to this compound using chiral ruthenium complexes has been studied, the focus is on generating the chiral alcohol product rather than using this compound as a catalyst component itself in this specific instance. However, chiral alcohols structurally related to this compound have been explored as ligands in metal-catalyzed enantioselective reactions, influencing the stereochemical outcome. iranchembook.ir

Research has also explored the enantioselective oxidation of secondary alcohols, including this compound, catalyzed by engineered enzymes like cholesterol oxidase. nih.gov While some studies showed poor enantioselectivity for this compound itself, related derivatives demonstrated high enantioselectivity, highlighting the potential for enzyme engineering in tailoring catalytic activity for specific substrates. nih.govnih.gov

Industrial Applications Beyond Basic Solvent Use

While this compound is widely used as a solvent, its industrial applications extend to its role as a chemical intermediate in the manufacturing of other chemicals, particularly in areas requiring chiral compounds. wikipedia.orgchemimpex.com Its use as a building block in the pharmaceutical and agrochemical industries for the synthesis of enantiomerically pure compounds is a significant industrial application. chemimpex.com

Furthermore, (R)-(-)-2-pentanol has been explored for use in novel chiral microemulsions employed in microemulsion electrokinetic chromatography for the enantiomeric separation of various drugs. mdpi.com This highlights a specialized industrial application leveraging the chirality of this compound for analytical and separation purposes.

Derivatives of this compound, such as 3,4-dimethyl-2-pentanol and 4,4-dimethyl-2-pentanol, also find industrial use as intermediates in the synthesis of pharmaceuticals, agrochemicals, flavorings, and fragrances, as well as in the manufacture of lubricants and fuel additives. ontosight.ai

Production Methods and Yield Enhancement for Industrial Synthesis

Industrial production of this compound can be achieved through the hydration of pentene. wikipedia.org However, for applications requiring specific enantiomers, methods that allow for enantioselective synthesis or resolution are employed.

Enzymatic kinetic resolution, as discussed earlier, is a key method for obtaining enantiomerically enriched this compound on a larger scale. acs.org Studies have focused on optimizing parameters such as enzyme loading, temperature, and substrate ratios to enhance conversion, enantiomeric excess, and reaction rate. acs.org The use of immobilized enzymes and continuous flow reactors can further improve the efficiency and scalability of these processes for industrial production. rsc.org

Asymmetric hydrogenation of 2-pentanone using transition metal catalysts like ruthenium complexes is another route to chiral this compound. While borane (B79455) handling in some hydrogenation methods necessitates stringent safety protocols, pilot-scale trials using continuous flow reactors have demonstrated high yields (85–90%) and enantiomeric excess (97% ee) for related processes.

Biocatalytic transamination using ω-transaminases has also been explored for the synthesis of chiral alcohols, including this compound, from corresponding ketones. While some limitations exist regarding volumetric productivity and enzyme immobilization costs, research in this area aims to develop more efficient and industrially viable biocatalytic routes.

Innovative methods for the industrial synthesis of related chiral amino alcohols have been developed to enhance yield and purity, often involving environmentally friendly solvents and catalysts. These approaches are indicative of the trends in optimizing industrial synthesis for chiral compounds, which are applicable to the production of enantiomerically pure this compound.

Data Table: Examples of Enantioselective Synthesis of this compound

MethodCatalyst/EnzymeSubstrateEnantiomer ProducedEnantiomeric Excess (ee)NotesSource
Enzymatic Kinetic ResolutionLipase B from Candida antarcticaRacemic this compound(S)-2-PentanolUp to 99%Using vinyl acetate (B1210297) as acyl donor acs.org
Enzymatic Kinetic ResolutionImmobilized Candida antarctica lipase B (Novozyme 435)Racemic this compound(S)-2-Pentanol99%Optimized conditions, high initial rate
Asymmetric HydrogenationRu-(S)-BINAP complexes2-PentanoneChiral this compoundNot specified for this compound, high ee for related reactionsHigh-pressure H₂ conditions
Biocatalytic Transaminationω-Transaminases (e.g., ATA-113)2-Pentanone(S)-2-Pentanol>99%Using L-alanine as amine donor

Environmental and Biological Aspects of 2 Pentanol

Environmental Fate and Degradation Pathways

The environmental fate of 2-pentanol is influenced by its physical and chemical properties, such as its solubility in water and potential for volatilization and degradation. This compound is a clear liquid with good solubility in water (16.6 g/100ml at 20°C) ilo.org. It has a relative vapor density of 3.0 (air = 1) and a vapor pressure of 0.55 kPa at 20°C ilo.org. Its log Pow is 1.25, suggesting a relatively low potential for bioaccumulation ilo.orgscbt.com.

In the atmosphere, this compound can undergo degradation through reactions with atmospheric oxidants, such as hydroxyl (OH) radicals taylorandfrancis.com. Theoretical studies on pentanol (B124592) isomers, including this compound, indicate that they can undergo degradation reactions with these radicals taylorandfrancis.com. The relative energy differences between pentanol isomers are small, suggesting they all undergo degradation with atmospheric oxidants taylorandfrancis.com.

In water and soil, biodegradation is a significant degradation pathway for alcohols like this compound. While specific detailed studies on the environmental biodegradation rate of this compound were not extensively found, related compounds like 4-methyl-2-pentanol (B46003) have shown ready biodegradability in laboratory screening tests using activated sludge and wastewater inoculum nih.gov. For 4-methyl-2-pentanol, observed percent theoretical BOD values ranged from 43% to 94% over 5 to 20 days in various screening tests nih.gov. This suggests that biodegradation is a likely fate for this compound in aerobic environments.

The potential for hazardous short-term degradation products of this compound is considered unlikely, although long-term degradation products may arise miracosta.edu. The toxicity of these degradation products is noted as potentially more toxic than the parent compound miracosta.edu.

Bioremediation Strategies for this compound Contamination

Bioremediation, the use of microorganisms to degrade contaminants, is a promising approach for addressing alcohol contamination in the environment. While specific bioremediation strategies exclusively for this compound contamination are not widely detailed in the provided search results, the principles of alcohol biodegradation and bioremediation of similar compounds offer insights.

Alcohols, including pentanol isomers, can serve as carbon and energy sources for various microorganisms nih.govpnas.org. The effectiveness of microbial degradation in bioremediation is often dependent on the bioavailability of the contaminant and the availability of nutrients acs.org.

In the context of remediating chlorinated solvents like tetrachloroethene (PCE), this compound has been explored as a potential electron donor to facilitate the biodegradation process by specific microbial cultures clu-in.orgepa.gov. For instance, pentanol was used as an electron donor for dehalogenation by a Victoria TX culture in the presence of dense nonaqueous phase liquid (DNAPL) clu-in.org. This indicates that this compound can play a role in supporting microbial activity in bioremediation efforts, even if it is not the primary target contaminant.

Engineered microorganisms are being developed for the production of pentanol isomers through metabolic engineering, highlighting the potential for microbial systems to process pentanols nih.govpnas.org. While focused on production, this research underscores the metabolic capabilities of microbes regarding these compounds.

Bioremediation techniques for oil spills, which often involve complex mixtures of hydrocarbons and other organic compounds, sometimes utilize pentanol mixtures to enhance the process acs.orgresearchgate.net. For example, a pentanol mixture was used to generate Marangoni flow, aiding in the thickening and confinement of oil slicks, which can subsequently facilitate microbial degradation acs.org. Microemulsions containing 1-pentanol (B3423595) have also been tested to desorb total petroleum hydrocarbons (TPH) from marine sediment, potentially making them more accessible for biodegradation researchgate.net.

Microbial Metabolism of this compound

Microbial metabolism of alcohols, including this compound, typically involves enzymatic pathways that convert the alcohol to corresponding aldehydes, carboxylic acids, and eventually to carbon dioxide and water under aerobic conditions, or other reduced products under anaerobic conditions.

Studies on the microbial metabolism of pentanol isomers indicate that they can be produced as natural by-products of microbial fermentations from amino acid substrates through pathways like the Ehrlich degradation pathway nih.govresearchgate.net. This pathway involves the conversion of amino acids to keto acids, followed by decarboxylation and reduction to the corresponding alcohol researchgate.net.

Engineered microbial systems, particularly Escherichia coli, have been developed to synthesize pentanol isomers from glucose or glycerol (B35011) pnas.org. These engineered pathways often adapt or extend natural metabolic routes, demonstrating the enzymatic machinery within microbes capable of processing five-carbon alcohols pnas.orgresearchgate.net. For instance, pathways involving enzymes like acetoacetyl-CoA thiolase (bktB), trans-2-enoyl-CoA reductase (Ter), and aldehyde/alcohol dehydrogenase (adhE) have been utilized for pentanol synthesis pnas.orgresearchgate.net. The specific enzymes and pathways can influence the production of different pentanol isomers and enantiomers pnas.org.

The metabolism of this compound enantiomers by bacteria has also been investigated, particularly in the context of converting chiral epoxides to keto acids mdpi.com. The (S)-2-pentanol enantiomer has been identified as an effective substrate in such reactions, although with a higher Km compared to the (R)-enantiomer mdpi.com. This highlights the potential for microbial enzymes to exhibit enantioselectivity in their metabolism of this compound.

Furthermore, in the biodegradation of other compounds, such as the xeno-estrogenic octylphenol, 2,4,4-trimethyl-2-pentanol (B108734) (a related branched pentanol derivative) has been observed as a metabolic intermediate formed by Sphingomonas sp. strains nih.gov. This suggests that microbial pathways involved in the degradation of more complex organic molecules can also produce or process substituted pentanols nih.gov.

The differing enantiomeric distribution of this compound observed in various fermented products like Baijiu suggests that different microbial communities and fermentation processes can influence the specific stereoisomers produced ebi.ac.ukmdpi.com. For example, in different aroma types of Baijiu, the ratio of (R)- to (S)-2-pentanol varied, with the (R)-enantiomer often dominating ebi.ac.ukmdpi.com.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Academic research on 2-pentanol has contributed significantly to understanding its behavior in various chemical environments and developing methods for its synthesis and analysis. Studies have explored its presence and enantiomeric distribution in food products like Baijiu, utilizing techniques like gas chromatography-mass spectrometry (GC-MS) for analysis and quantification. researchgate.netmdpi.com The different odor characteristics and olfactory thresholds of the (R)- and (S)-enantiomers have been investigated, suggesting potential applications in detecting adulteration in alcoholic beverages. researchgate.netmdpi.com

Furthermore, research has delved into the reaction mechanisms involving this compound, including its dissociation and reactions with radicals like hydroxyl (OH). researchgate.netdtic.mil Theoretical calculations, such as those using quantum chemical methods, have been employed to study these mechanisms and determine reaction rate coefficients. researchgate.net Investigations into the low-temperature combustion chemistry of pentanol (B124592) isomers, including this compound, have also been conducted to better understand their potential as alternative fuels. osti.gov

In the realm of synthesis, academic contributions include the development of methods for preparing this compound and its derivatives. This includes the synthesis of diastereomers of chlorinated pentanols and the exploration of catalytic conversions, such as the single-step conversion of biomass-derived furfural (B47365) to this compound using bimetallic catalysts. osti.govresearchgate.net Biocatalytic approaches, such as the use of engineered microorganisms and lipase-catalyzed reactions in reactive distillation setups, have also been explored for the stereoselective production of this compound enantiomers. researchgate.netnih.gov

Unresolved Challenges and Open Questions

Despite the progress, several challenges and open questions remain in this compound chemistry. A deeper understanding of the low-temperature combustion mechanisms of this compound and other pentanol isomers is still needed. osti.gov While theoretical calculations have provided insights into reaction kinetics, further experimental validation across a wider range of conditions is often required.

The stereoselective synthesis of this compound enantiomers with high yield and enantiomeric excess remains an active area of research. researchgate.net Developing more efficient and cost-effective methods for producing specific enantiomers is crucial for applications requiring high stereopurity.

Challenges also exist in the analytical detection and quantification of this compound, particularly in complex matrices where various isomers and other volatile compounds are present. researchgate.netresearchgate.net While GC-MS is a powerful tool, optimizing sample preparation and chromatographic conditions for specific applications can be challenging.

Future Research Opportunities in this compound Chemistry

Future research in this compound chemistry presents numerous opportunities across various domains.

Novel Synthetic Methodologies

Exploring novel synthetic routes to this compound and its derivatives is a promising area. This could involve developing new catalytic systems, including heterogeneous and homogeneous catalysts, for more efficient and selective transformations. osti.govresearchgate.net The application of flow chemistry techniques could offer advantages in terms of reaction control, safety, and scalability for this compound synthesis. Further development of biocatalytic methods, utilizing engineered enzymes or microorganisms, could lead to highly selective and sustainable routes for producing specific this compound enantiomers. researchgate.netnih.gov

Deeper Mechanistic Understanding

Further detailed studies into the reaction mechanisms involving this compound are essential. This includes investigating its behavior under various reaction conditions, exploring new reaction pathways, and utilizing advanced spectroscopic and computational techniques to gain a more in-depth understanding of transition states and intermediates. researchgate.netdtic.mil Research into the influence of catalysts and solvents on the reaction mechanisms and stereoselectivity of this compound transformations is also crucial.

Advanced Analytical Techniques

The development and application of advanced analytical techniques for the detection, identification, and quantification of this compound and its related compounds are important for various research and industrial applications. This includes exploring hyphenated techniques beyond GC-MS, such as multidimensional chromatography and high-resolution mass spectrometry, for improved separation and characterization in complex samples. researchgate.net The development of rapid, portable, and cost-effective analytical methods for specific applications, such as on-site monitoring or quality control, is also a valuable research direction.

Green Chemistry and Sustainability in Production and Use

Integrating green chemistry principles into the production and use of this compound is a significant future research opportunity. This involves developing sustainable synthetic methods that minimize waste generation, utilize renewable feedstocks (such as biomass-derived furfural), and employ environmentally friendly solvents and catalysts. osti.govresearchgate.net Research into the energy efficiency of this compound production processes and exploring its potential as a sustainable solvent or fuel additive also fall under this domain. ebi.ac.ukwikipedia.org

Q & A

Basic: How can 2-pentanol be synthesized from alkenes, and what reaction conditions optimize yield?

This compound is synthesized via acid-catalyzed hydration of 1-pentene (or structurally suitable alkenes), following Markovnikov's rule to favor the secondary alcohol. The reaction typically employs sulfuric acid as a catalyst in aqueous conditions at elevated temperatures (~100–150°C) . For regioselectivity and reduced side reactions, controlled stoichiometry and reflux conditions are critical. Alternative enzymatic routes (e.g., lipase-catalyzed resolution) are used for enantioselective synthesis but require kinetic optimization of parameters like acyl donor ratios and temperature .

Basic: What spectroscopic methods confirm this compound’s structure, and how are key NMR peaks interpreted?

¹H NMR reveals distinct signals:

  • δ 0.88 ppm (singlet): Methyl (-CH₃) adjacent to the hydroxyl-bearing carbon.
  • δ 1.2–1.6 ppm (multiplets): Methylene (-CH₂-) groups in the pentyl chain.
  • δ 3.68 ppm (singlet): Hydroxyl (-OH) proton, broadened due to hydrogen bonding.
    ¹³C NMR shows five signals, with the hydroxyl-bearing carbon at δ 68 ppm, shifted upfield due to oxygen's electronegativity . IR spectroscopy further confirms the alcohol via O-H stretch (~3300 cm⁻¹) and C-O stretch (~1050 cm⁻¹).

Advanced: How are this compound enantiomers separated and analyzed in complex matrices like food products?

Chiral separation employs headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) using chiral columns (e.g., β-cyclodextrin derivatives). For example, in Baijiu analysis, (R)-2-pentanol predominates (R:S ratios up to 94:6), with sensory thresholds differing in ethanol solutions (163.30 mg/L for R-form vs. 78.58 mg/L for S-form) . Liquid-liquid extraction (LLE) is preferred for low-concentration samples, while enzymatic resolution using Novozyme 435 and vinyl acetate achieves >90% enantiomeric excess .

Advanced: What kinetic models describe the enzymatic resolution of (R,S)-2-pentanol?

The Ping-Pong bi-bi mechanism with this compound inhibition accurately models lipase-catalyzed transesterification. Key parameters include:

  • Enzyme loading (optimal at 50–100 mg/mL).
  • Acyl donor ratio (vinyl acetate:alcohol molar ratio of 3:1).
  • Agitation speed (>500 rpm to eliminate diffusion limitations).
    Statistical optimization via Box-Behnken design maximizes enantioselectivity (E > 200) and conversion (~45%) .

Basic: How is this compound applied in material science, such as supramolecular assemblies?

This compound acts as a structure-directing solvent in the synthesis of helical microrods from α-cyclodextrin. By controlling temperature (20–60°C) and concentration, it modulates hydrogen-bonding networks, yielding uniform microrods with applications in drug delivery and chiral catalysis .

Advanced: How do thermodynamic models like PC-SAFT improve predictions for this compound mixtures?

The PC-SAFT model outperforms SAFT in predicting density and viscosity of this compound mixtures (e.g., with diisobutyl ketone, DIBK). It accounts for associative interactions (hydrogen bonding) and chain length effects, reducing deviations to <0.5% for excess molar volume calculations. This is critical for designing solvent systems in extraction and reaction engineering .

Advanced: What are the reaction mechanisms and kinetics of this compound with OH radicals in combustion?

Hydrogen abstraction dominates this compound’s oxidation, with OH radicals preferentially attacking the β-C-H bond. Quantum calculations (DFT/B3LYP) reveal a barrier of ~15 kJ/mol, while experimental rate constants (3.2 × 10⁻¹² cm³/molecule/s at 298 K) align with theoretical predictions. Secondary pathways include dehydration to pentene and water elimination .

Basic: How is this compound’s fuel value determined experimentally, and what are its oxygen content implications?

Bomb calorimetry measures fuel value by combusting this compound in oxygen, yielding ~33 kJ/g. The mass percent of oxygen (18.2%) lowers energy density compared to alkanes (e.g., n-octane: 0% oxygen) but reduces soot formation. Calculations use molecular formula C₅H₁₂O:

  • %O = (16.00 g/mol / 88.15 g/mol) × 100 = 18.2% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.